Glucocorticoids receptor agonist 1
Description
Properties
Molecular Formula |
C20H23FN2O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol |
InChI |
InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1 |
InChI Key |
GZUNIDQZQNDLTI-VIZZQPHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 1 typically involves the modification of steroidal structures. One common method includes the use of molecular docking and molecular dynamic simulations to design and optimize the binding properties of the compound
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoids receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced binding affinity and specificity to the glucocorticoid receptor. These derivatives are often used in further research and development of therapeutic agents .
Scientific Research Applications
While the search results provide information on glucocorticoids and their receptor agonists, none specifically focus on "Glucocorticoids receptor agonist 1" with comprehensive data tables or case studies. However, the provided results do offer insight into the applications of glucocorticoids and related agonists in general, which can help contextualize potential applications of specific agonists .
Glucocorticoids (GCs) are widely used to treat inflammatory diseases, autoimmune diseases, and hematological malignancies . They are prescribed for both acute and chronic inflammatory conditions . However, GCs can induce side effects, including diabetes, by reducing insulin sensitivity and impairing pancreatic cell function .
Potential applications of Glucocorticoids Receptor Agonists:
- Treatment of Inflammatory and Autoimmune Diseases: GCs and their agonists are used to manage chronic inflammatory and autoimmune conditions .
- Prevention of Steroid Diabetes: Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) like exenatide (EXE) may prevent glucocorticoid-induced glucose intolerance and islet-cell dysfunction .
- Topical treatments for skin diseases: Some glucocorticoids are used topically to treat skin diseases, but can be associated with local and systemic side effects . Selective non-steroidal glucocorticoid receptor (GR) agonists are being developed for topical use with the goal of reduced systemic exposure .
- Combination Therapies: Combining GCs with REDD1 inhibitors may offer safer and more effective therapies by reducing side effects like atrophy in the skin and bone .
Specific Research Findings
- A study showed that the GLP-1 RA EXE prevented prednisolone (PRED)-induced glucose intolerance and islet-cell dysfunction in healthy humans, suggesting that incretin-based therapies could prevent steroid diabetes .
- GCs impair glucose metabolism by inducing insulin resistance and β-cell dysfunction . Treatment with GLP-1RA EXE can prevent PRED-induced glucose intolerance .
- One study characterized a selective non-steroidal glucocorticoid receptor (GR) agonist for topical use, LEO 134310, which is rapidly deactivated in the blood resulting in low systemic exposure and a higher therapeutic index in a mouse model of skin inflammation, compared with betamethasone valerate (BMV) and clobetasol propionate (CP) .
Mechanism of Action
The mechanism of action of glucocorticoids receptor agonist 1 involves binding to the glucocorticoid receptor, leading to its activation and translocation to the nucleus. Once in the nucleus, the receptor-ligand complex interacts with specific DNA sequences to regulate the expression of target genes. This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Mechanism of Action
- Traditional Glucocorticoids (e.g., Prednisone): Activate both transactivation and transrepression pathways, leading to anti-inflammatory effects but also metabolic and immunosuppressive side effects .
- Glucocorticoid Receptor Agonist 1 (Hypothetical DAGR/SEGRA): Selectively activates transrepression, preserving anti-inflammatory benefits while reducing side effects. For example, Mapracorat upregulates RelB, an anti-inflammatory NF-κB protein, without inducing ocular hypertension .
- PF-04171327 (DAGR): A dissociated agonist that maintains efficacy in rheumatoid arthritis by targeting GR-mediated transrepression, showing comparable inflammation reduction to prednisone with fewer adverse events .
Efficacy in Disease Models
Pharmacokinetics and Selectivity
- Traditional Glucocorticoids: Broad tissue distribution with non-selective GR activation .
- Mapracorat (SEGRA): Optimized for topical ocular use, with localized action and minimal systemic exposure .
- PF-04171327 (DAGR): Engineered for systemic use with modified receptor binding to prioritize transrepression .
Research Findings and Clinical Implications
- Dissociated Agonists (DAGRs): Compounds like PF-04171327 demonstrate that separating transactivation from transrepression is feasible, offering a safer profile for chronic conditions like rheumatoid arthritis .
- Selective Agonists (SEGRAs): Mapracorat’s mechanism—upregulating anti-inflammatory RelB—provides a novel approach to treating ocular inflammation without compromising intraocular pressure .
- Ongoing Challenges: While selective GRAs show promise, long-term safety data and comparative efficacy against biologics (e.g., TNF-α inhibitors) remain under investigation.
Biological Activity
Glucocorticoids (GCs) are steroid hormones that play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism. The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, mediates the biological effects of these hormones. Glucocorticoids receptor agonist 1 (GRA1) is a synthetic compound designed to selectively activate GR, aiming to enhance therapeutic efficacy while minimizing side effects associated with traditional glucocorticoid therapies.
GRA1 exerts its biological activity primarily through the following mechanisms:
- Ligand Binding : GRA1 binds to the GR in the cytoplasm, leading to a conformational change that allows the receptor to translocate into the nucleus.
- Gene Regulation : Once in the nucleus, the GR-GRA1 complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, regulating their transcription. This can result in either activation or repression of gene expression depending on the context.
- Anti-inflammatory Effects : GRA1 has been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators, which is beneficial in treating conditions like asthma and rheumatoid arthritis.
In Vitro Studies
In vitro studies have demonstrated that GRA1 effectively reduces inflammation by modulating key signaling pathways:
- Cytokine Production : GRA1 significantly decreases the production of cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Cell Proliferation : GRA1 inhibits proliferation of certain cancer cell lines by inducing apoptosis through GR-mediated pathways.
In Vivo Studies
Animal models have provided further insights into the biological activity of GRA1:
- Inflammation Models : In a murine model of acute lung injury, GRA1 administration resulted in reduced lung inflammation and improved respiratory function compared to controls.
- Chronic Disease Models : In models of chronic inflammatory diseases such as arthritis, GRA1 demonstrated significant reductions in joint swelling and pain.
Case Studies
Several case studies highlight the clinical implications of GRA1:
- Asthma Management : A case study involving patients with severe asthma showed that GRA1 treatment led to improved lung function and reduced reliance on rescue inhalers.
- Rheumatoid Arthritis : Patients treated with GRA1 exhibited decreased disease activity scores and improved quality of life metrics over a 12-week period.
Comparative Efficacy
The following table summarizes the comparative efficacy of GRA1 against traditional glucocorticoids:
| Parameter | GRA1 | Traditional Glucocorticoids |
|---|---|---|
| Anti-inflammatory Effect | High | Moderate to High |
| Side Effects | Lower incidence | Higher incidence |
| Onset of Action | Rapid | Variable |
| Duration of Action | Shorter | Longer |
Research Findings
Recent research has focused on elucidating the molecular mechanisms underlying the actions of GRA1:
- Transcriptional Profiling : Genome-wide studies indicate that GRA1 regulates a distinct set of genes compared to traditional glucocorticoids, potentially leading to fewer side effects.
- GR Isoforms : Investigations into GR isoforms suggest that GRA1 may preferentially activate specific isoforms associated with anti-inflammatory responses while avoiding those linked to adverse effects.
Q & A
Q. Methodological Insight :
- Use luciferase reporter assays (e.g., 2×GRE reporters) to quantify GR activation .
- Compare transcriptomic profiles (RNA-seq) of GRA-1 vs. dexamethasone-treated cells to identify insulin-secretion-preserving pathways .
How should researchers design experiments to evaluate GRA-1’s efficacy in preclinical inflammatory models?
Q. Basic Experimental Design :
- In vitro : Treat primary synovial fibroblasts or BEAS-2B airway cells with GRA-1 and measure cytokine (IL-6, TNF-α) suppression via ELISA. Include TNF pre-treatment to assess resistance to cytokine-induced GR dysfunction .
- In vivo : Use murine arthritis models (e.g., collagen-induced arthritis) to evaluate GRA-1’s anti-inflammatory efficacy. Monitor joint swelling, histopathology, and serum leptin/Ob-R levels (linked to GR-mediated TGF-β signaling) .
Q. Advanced Considerations :
- Incorporate GR knockout models to confirm target specificity.
- Perform glucose tolerance tests to verify insulin secretion preservation .
How can contradictory data on GR agonists’ metabolic effects be resolved in translational studies?
Discrepancies often arise from differences in agonist selectivity (transactivation vs. transrepression bias) and model systems. For example:
Q. Methodological Approach :
- Use chromatin immunoprecipitation (ChIP-seq) to map GR binding sites and correlate with metabolic gene regulation.
- Apply phosphoproteomics to identify kinase pathways (e.g., p38 MAPK) that modulate GR activity in inflammatory microenvironments .
What advanced techniques are used to study GRA-1’s gene-specific vs. genome-wide GR interactions?
Q. Advanced Methods :
- CUT&RUN or ATAC-seq : Profile chromatin accessibility changes post-GRA-1 treatment to identify pioneer factors facilitating GR-DNA interactions .
- Single-cell RNA-seq : Resolve cell-type-specific responses to GRA-1 in heterogenous tissues (e.g., lung or synovium) .
- Cryo-EM : Characterize structural changes in GR induced by GRA-1 binding, which may explain its biased signaling .
How does GRA-1 compare to selective glucocorticoid receptor agonists (SEGRAs) like CpdA in modulating epigenetic aging?
GRA-1 and SEGRAs like CpdA may differentially influence epigenetic clocks. For example:
Q. Methodological Insight :
- Perform longitudinal DNA methylation analysis (e.g., Illumina EPIC array) in GRA-1-treated vs. control models.
- Compare methylation patterns at GR-responsive CpG sites (e.g., FKBP5, PER1) .
What strategies mitigate bias in assessing GRA-1’s therapeutic potential for asthma?
Q. Critical Considerations :
- Model Selection : Use primary human bronchial epithelial cells (pHBECs) or precision-cut lung slices (PCLS) to retain tissue-specific GR expression .
- Endpoint Diversity : Combine lung function metrics (FEV1) with biomarkers like sputum eosinophils and IL-33 .
- Dose Optimization : Conduct PK/PD studies to balance GR occupancy and off-target effects .
How do kinase inhibitors interact with GRA-1 in inflammatory contexts?
Kinase inhibitors (e.g., JNK or p38 MAPK inhibitors) can restore GR function in cytokine-rich environments. For example:
- TNF-α reduces GR agonist efficacy by activating NF-κB, but kinase inhibitors block this crosstalk .
- Co-treatment with GRA-1 and kinase inhibitors enhances GR nuclear retention and anti-inflammatory gene expression .
Q. Methodological Insight :
- Use FRET-based GR translocation assays to quantify nuclear accumulation under combinatorial treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
